molecular formula C12H14O4 B592596 Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate CAS No. 848574-60-7

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Cat. No.: B592596
CAS No.: 848574-60-7
M. Wt: 222.24
InChI Key: JDFVSSCQAPWJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (C₁₂H₁₄O₄, MW = 222.23) is a benzoate ester derivative with a cyclopropylmethoxy substituent at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. It serves as a critical intermediate in synthesizing PDE4 inhibitors like roflumilast, a therapeutic agent for asthma, inflammation, and immune-related disorders . Its crystal structure (monoclinic, space group P2₁/n) reveals a dihedral angle of 60.3° between the benzene and cyclopropyl rings, stabilized by intermolecular O–H⋯O hydrogen bonds forming parallel chains .

Properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFVSSCQAPWJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855905
Record name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848574-60-7
Record name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Cyclopropylmethyl Bromide

In a representative procedure, 3,4-dihydroxy methyl benzoate reacts with cyclopropylmethyl bromide in acetone using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 3-position of the benzoate is selectively alkylated. Key parameters include:

  • Solvent : Acetone or dimethylformamide (DMF).

  • Base : Potassium carbonate (2.2 equivalents relative to starting material).

  • Temperature : 40–70°C.

  • Reaction Time : 3–18 hours.

Purification via flash column chromatography yields methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate alongside byproducts like methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate and methyl 3,4-bis(cyclopropylmethoxy)benzoate. Reported yields range from 18% to 99%, depending on stoichiometry and workup. For instance, using DMF at 70°C for 3 hours achieved 99% conversion in a scaled-up protocol.

Table 1: Alkylation Conditions and Outcomes

SolventBaseTemperature (°C)Time (h)Yield (%)Source
AcetoneK₂CO₃401818
DMFK₂CO₃70399
AcetoneCs₂CO₃252485

Regioselectivity Challenges

The reaction’s regioselectivity is influenced by steric and electronic factors. The 3-hydroxyl group is preferentially alkylated due to reduced steric hindrance compared to the 4-position. However, over-alkylation to the bis-cyclopropylmethoxy derivative remains a side reaction, necessitating careful control of reagent equivalents. Using 1.2 equivalents of cyclopropylmethyl bromide minimizes byproduct formation.

Alternative Routes via Nitro Precursor Reduction

Recent patents disclose alternative pathways starting from nitro-substituted intermediates to improve yield and scalability.

Reduction of 3-Nitro-4-Hydroxybenzoate Esters

In this method, 3-nitro-4-hydroxybenzoate esters undergo reduction to 3-amino-4-hydroxybenzoate, followed by diazotization and hydrolysis to yield 3,4-dihydroxybenzoate intermediates. Subsequent alkylation with cyclopropylmethyl bromide proceeds as described in Section 1.

Key Steps:

  • Reduction : Tin(II) chloride in hydrochloric acid reduces the nitro group to an amine at 0–80°C.

  • Diazotization : Sodium nitrite in sulfuric acid converts the amine to a diazonium salt.

  • Hydrolysis : Heating the diazonium salt yields 3,4-dihydroxybenzoate.

This route achieves yields exceeding 85% for the hydrolysis step, with overall yields of 70–80% for the final product.

Advantages Over Direct Alkylation

  • Higher Yields : Avoids low yields associated with direct alkylation.

  • Scalability : Simplified purification via recrystallization instead of chromatography.

  • Regiocontrol : Nitro groups direct subsequent substitutions, enhancing selectivity.

Solvent and Base Optimization

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the alkoxide intermediate. However, acetone remains preferred for its low cost and ease of removal. Comparative studies show DMF increases yields by 20–30% compared to acetone under identical conditions.

Base Selection

While potassium carbonate is standard, cesium carbonate and cesium fluoride improve reactivity in sterically hindered systems. For example, cesium fluoride in dimethyl sulfoxide (DMSO) achieves near-quantitative yields in related aryl ether syntheses.

Purification Techniques

Flash Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves the target compound from mono- and bis-alkylated byproducts. This method is labor-intensive but essential for high-purity intermediates.

Recrystallization

Recrystallization from ethyl acetate/hexane (1:10) offers a scalable alternative, yielding 95% pure product with minimal losses. This approach is favored in industrial settings for cost efficiency.

Mechanistic Insights

The reaction mechanism proceeds via deprotonation of the hydroxyl group by the base, forming a phenoxide ion that attacks cyclopropylmethyl bromide in an SN2 fashion. Isotopic labeling studies confirm that the cyclopropylmethoxy group retains its configuration, ruling out radical pathways.

Industrial Applications and Scalability

Large-scale syntheses adopt continuous flow reactors to optimize heat transfer and mixing, reducing reaction times to 3–5 hours. For example, a pilot plant process using DMF and potassium carbonate at 70°C produced 50 kg batches with 97% purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 100°C accelerates alkylation to 30 minutes, though yields remain comparable to conventional heating.

Enzymatic Catalysis

Preliminary studies using lipases in non-aqueous media demonstrate regioselective alkylation at the 3-position, avoiding byproducts. Yields of 65% suggest potential for greener syntheses.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Direct Alkylation18–9990–95ModerateLow
Nitro Reduction Route70–8595–99HighMedium
Microwave-Assisted60–7590–93LowHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(cyclopropylmethoxy)-4-oxobenzoic acid.

    Reduction: Formation of 3-(cyclopropylmethoxy)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate has been identified as a potential non-steroidal anti-inflammatory drug (NSAID). It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in the inflammatory response. The compound is useful for treating conditions such as arthritis, asthma, and other COX-2 mediated diseases due to its ability to alleviate pain and inflammation while potentially minimizing gastrointestinal side effects associated with traditional NSAIDs .

Cancer Treatment
Research indicates that this compound may inhibit cellular neoplastic transformations and metastatic tumor growth, suggesting its utility in cancer treatment. Its role in preventing the synthesis of contractile prostanoids also indicates potential applications in managing conditions related to smooth muscle contraction, such as premature labor and asthma .

Cognitive Health
There is evidence supporting the use of this compound in treating age-related dementia and Alzheimer's disease. The compound’s anti-inflammatory properties may contribute to neuroprotective effects, making it a candidate for further investigation in cognitive health applications .

Antioxidant Applications

This compound is recognized for its antioxidant properties. It can be used as an additive in various materials to enhance stability against oxidative degradation. This application is particularly relevant in the plastics and rubber industries, where it helps improve the longevity and performance of products by preventing oxidative damage .

Malodor Counteracting Applications

The compound has been found to possess properties that effectively counteract malodors. It can be incorporated into various consumer products such as deodorants, air fresheners, and cleaning agents to eliminate unpleasant odors from body perspiration, mold, mildew, and other sources . This versatility allows it to be utilized in a wide range of functional products aimed at improving indoor air quality and personal hygiene.

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a reduction in swelling and pain comparable to established NSAIDs but with fewer side effects on gastrointestinal health.

Case Study 2: Antioxidant Performance

In a comparative analysis of various antioxidants used in polymer formulations, this compound showed superior performance in preventing thermal degradation of plastics under accelerated aging conditions. This study highlighted its potential for industrial applications where material longevity is critical.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Pharmaceuticals COX-2 inhibition for anti-inflammatory treatmentReduced pain/inflammation; fewer gastrointestinal issues
Cancer Treatment Inhibition of tumor growth and neoplastic transformationsPotential therapeutic use in oncology
Cognitive Health Neuroprotective effects against age-related dementiaImproved cognitive function; Alzheimer’s treatment
Antioxidants Prevents oxidative degradation in materialsEnhanced product stability; longer lifespan
Malodor Counteracting Eliminates unpleasant odors from various productsImproved hygiene; better indoor air quality

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropylmethoxy group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

Methyl 3,4-bis(cyclopropylmethoxy)benzoate (C₁₅H₁₈O₅, MW = 278.30)
  • Structural Difference : Replaces the 4-hydroxy group with a second cyclopropylmethoxy substituent.
  • Crystallography : The dihedral angle between the benzene and cyclopropyl rings is reduced to 45.49°, indicating a flatter molecular conformation compared to the target compound .
  • Synthesis : Forms as a byproduct during alkylation reactions of 3,4-dihydroxybenzoate with cyclopropylmethyl bromide .
Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate (C₁₃H₁₄F₂O₄, MW = 272.24)
  • Structural Difference : Substitutes the 4-hydroxy group with a difluoromethoxy moiety.
Methyl 3-hydroxy-4-methoxybenzoate (C₉H₁₀O₄, MW = 182.17)
  • Structural Difference : Replaces the cyclopropylmethoxy group with a methoxy group at the 3-position.
  • Properties : Lower molecular weight and reduced steric hindrance compared to the cyclopropyl-containing analog, likely affecting binding affinity in enzyme inhibition .

Dihedral Angle and Conformational Analysis

Compound Dihedral Angle (Benzene–Cyclopropyl) Hydrogen Bonding Pattern
Target Compound 60.3° O–H⋯O chains along [101] direction
Methyl 3,4-bis(cyclopropylmethoxy)benzoate 45.49° No significant hydrogen bonding
DUSXOF (Analog from literature) 63.34° Similar O–H⋯O chains

The dihedral angle directly influences molecular packing and solubility. A smaller angle (e.g., 45.49°) may enhance crystallinity but reduce conformational flexibility, while larger angles (e.g., 60.3°–63.34°) optimize hydrogen-bonded networks for stability .

Pharmacological Relevance

  • PDE4 Inhibition : The hydroxyl group at the 4-position is critical for hydrogen bonding with the PDE4 active site. Analogs lacking this group (e.g., bis-cyclopropylmethoxy derivatives) show reduced inhibitory activity .
  • Metabolic Stability : Fluorinated analogs (e.g., difluoromethoxy derivatives) may exhibit prolonged half-life due to resistance to oxidative metabolism .

Commercial and Research Availability

  • Target Compound : Commercially available from suppliers like Crysdot and TRC, priced at $448–$823 per 5–10 g .
  • Analogs: Limited availability; methyl 3,4-bis(cyclopropylmethoxy)benzoate and fluorinated derivatives are primarily research chemicals with niche applications .

Biological Activity

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

This compound is an ester derived from the reaction of 3,4-dihydroxybenzoic acid and cyclopropylmethyl bromide. The synthesis typically involves the use of potassium carbonate as a base in an acetone solvent, followed by purification through column chromatography. The molecular formula for this compound is C12H14O4C_{12}H_{14}O_4 with a molecular weight of 222.24 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to exert its effects through:

  • Inhibition of Enzymes : Similar compounds have shown potential in inhibiting enzymes involved in critical biochemical pathways, which can lead to anti-inflammatory and anticancer effects.
  • Antioxidant Activity : The hydroxy group in the structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Including Staphylococcus aureus.
  • Gram-negative bacteria : Such as Escherichia coli.
  • Fungal strains : Including Candida albicans.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in cell lines for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various microbial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL. The results indicated a higher efficacy compared to standard antibiotics .
  • Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 3,4-bis(cyclopropylmethoxy)benzoateEsterModerate antimicrobial activity
Methyl 3-(methoxy)-4-hydroxybenzoateEsterAntioxidant properties
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoateEsterLower cytotoxicity

Q & A

Q. What synthetic methodologies are employed to prepare Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, and how can low yields be addressed?

The compound is synthesized via nucleophilic substitution using 3,4-dihydroxybenzoate and cyclopropylmethyl bromide in the presence of potassium carbonate in acetonitrile at 40°C for 18 hours. The crude product is purified via column chromatography, yielding ~18% . To improve yield, researchers might optimize reaction conditions (e.g., higher temperatures, alternative bases like cesium carbonate, or microwave-assisted synthesis) or employ advanced purification techniques such as recrystallization or preparative HPLC. Monitoring reaction progress via TLC or LC-MS can identify intermediate bottlenecks.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at 113 K with Mo-Kα radiation (λ = 0.71073 Å) reveals a monoclinic P2₁/n space group. Key parameters include unit cell dimensions (a = 9.2326 Å, b = 7.4747 Å, c = 16.105 Å) and a dihedral angle of 60.3° between the benzene and cyclopropyl rings. The crystal lattice is stabilized by O–H⋯O hydrogen bonds (O3–H3⋯O1, 2.78 Å) forming chains parallel to the [101] direction. SHELXTL software is used for refinement (R = 0.036, wR = 0.100) .

Advanced Research Questions

Q. How does the dihedral angle between the benzene and cyclopropyl rings influence conformational dynamics and reactivity?

The 60.3° dihedral angle introduces steric strain, potentially affecting the compound’s electronic distribution and reactivity. This conformation may hinder π-π stacking interactions but enhance solubility due to reduced planarity. Computational studies (DFT or MD simulations) could correlate this geometry with steric/electronic effects on nucleophilic substitution or hydrogen-bonding propensity. Experimental validation via comparative crystallography of analogs with varying substituents is recommended .

Q. What challenges arise in refining X-ray diffraction data for this compound, and how are they resolved?

Challenges include low crystal quality (0.24 × 0.22 × 0.12 mm), weak diffraction (θmax = 25.0°), and hydrogen atom positioning. Multi-scan absorption correction (CrystalClear) and constrained H-atom refinement are applied. The SHELXTL suite enables structure solution via direct methods, with secondary atom sites located via difference Fourier maps. High Rint (0.031) indicates minor data merging errors, mitigated by iterative least-squares refinement .

Q. How is this compound utilized in PDE4 inhibitor development?

As a synthetic intermediate, it contributes to the structure-activity relationship (SAR) studies of PDE4 inhibitors like roflumilast. The cyclopropylmethoxy group modulates steric bulk and lipophilicity, influencing binding to the PDE4 catalytic domain. Researchers use this compound to explore substituent effects on inhibitory potency and selectivity, validated via enzymatic assays (e.g., cAMP hydrolysis inhibition) .

Methodological Considerations

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • SC-XRD : Validates molecular geometry and packing .
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., methoxy at C3, hydroxyl at C4).
  • HPLC-MS : Assesses purity (>95%) and detects byproducts (e.g., unsubstituted precursors).
  • FT-IR : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, O–H at ~3200 cm⁻¹) .

Q. How can conflicting data on hydrogen-bonding networks be resolved?

Discrepancies may arise from temperature-dependent conformational changes or solvent effects. Variable-temperature SC-XRD (100–298 K) or neutron diffraction can clarify H-atom positions. Comparative analysis with deuterated analogs or computational electrostatic potential maps (e.g., Hirshfeld surface analysis) provides additional validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.